molecular formula C20H20ClN3O5 B1207429 Nile Blue A perchlorate CAS No. 53340-16-2

Nile Blue A perchlorate

Cat. No.: B1207429
CAS No.: 53340-16-2
M. Wt: 417.8 g/mol
InChI Key: OUAWJLNOTQAOHL-UHFFFAOYSA-N
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Description

Nile Blue A perchlorate is a cationic oxazine dye known for its unique properties as both an electron donor and acceptor. It is widely used in various scientific fields due to its solvatochromic characteristic, which means its color changes depending on the solvent environment .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Nile Blue A perchlorate can be used in the confocal microscopy of imidazolium functionalized clay . It can also be used in the labeling of silver nanoparticles for surface enhanced Raman scattering (SERS) . Silica gel doped with this compound can be potentially used as a solid state dye for laser-based materials .

Relevant Papers

  • "Nonaqueous Solvatochromic Behavior of this compound in Imidazolium – Exchanged Clays and its Implication Toward Exfoliation in Polymeric Composites" .
  • "Synthesis and Characterization of Oxazine-doped Silica Nanoparticles for Their Potential Use as Stable Fluorescent Reagents" .
  • "Elimination performance of Nile blue from wastewater using by carboxymethyl cellulose-graft-poly (methacrylic acid-co-acrylamide)/kaolin nanocomposite hydrogel" .

Biochemical Analysis

Biochemical Properties

Nile Blue perchlorate plays a significant role in various biochemical reactions. It interacts with a range of biomolecules, including enzymes, proteins, and other cellular components. The compound’s cationic nature allows it to form electrostatic interactions with negatively charged biomolecules. For instance, Nile Blue perchlorate can bind to nucleic acids, facilitating their visualization under a microscope. Additionally, it is used in the labeling of silver nanoparticles for surface-enhanced Raman scattering (SERS), where it interacts with the nanoparticle surface to enhance the Raman signal .

Cellular Effects

Nile Blue perchlorate has notable effects on various cell types and cellular processes. It is commonly used to stain cell nuclei, imparting a blue color that aids in the identification and study of cellular structures. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Nile Blue perchlorate can be used to stain acidic components such as phospholipids and nucleic acids, highlighting their distribution within the cell .

Molecular Mechanism

The molecular mechanism of Nile Blue perchlorate involves its interaction with biomolecules at the molecular level. The compound’s cationic oxazine structure allows it to engage in binding interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can lead to changes in enzyme activity, either inhibiting or activating specific biochemical pathways. Additionally, Nile Blue perchlorate can induce changes in gene expression by binding to DNA and altering its transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nile Blue perchlorate can change over time. The compound’s stability and degradation are influenced by factors such as solvent type and concentration. For instance, Nile Blue perchlorate exhibits a ground-state intermolecular proton-transfer reaction in nonaqueous and hydrogen-bonding acceptor solvents. This reaction can lead to the formation of Nile Blue base, which regenerates the parent molecule in the excited state via an intermolecular proton-transfer reaction with the solvent .

Dosage Effects in Animal Models

The effects of Nile Blue perchlorate vary with different dosages in animal models. At lower doses, the compound can be used to distinguish between normal and premalignant tissues through fluorescence imaging. At higher doses, Nile Blue perchlorate may exhibit toxic or adverse effects, such as phototoxicity. It is essential to determine the appropriate dosage to minimize potential side effects while maximizing the compound’s diagnostic and therapeutic benefits .

Metabolic Pathways

Nile Blue perchlorate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s cationic nature allows it to participate in redox reactions, influencing metabolic flux and metabolite levels. For example, Nile Blue perchlorate can act as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species that target and destroy malignant cells .

Transport and Distribution

Within cells and tissues, Nile Blue perchlorate is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic properties enable it to localize in specific cellular compartments, such as the mitochondria. This localization is facilitated by the compound’s ability to permeate mitochondrial membranes and accumulate in these organelles, where it can exert its effects on cellular function .

Subcellular Localization

Nile Blue perchlorate exhibits specific subcellular localization, primarily targeting the mitochondria. The compound’s cationic nature and solvatochromic properties allow it to accumulate in the mitochondrial membrane, where it can influence mitochondrial function. This localization is crucial for its role in photodynamic therapy and other applications that require precise targeting of cellular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nile Blue A perchlorate can be synthesized through the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenols with 1-naphthylamine or 3-(diethylamino)phenols with N-alkylated 4-nitroso-1-naphthylamines. The reaction typically requires an acidic environment to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Nile Blue A perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazine derivatives and substituted Nile Blue compounds, each with distinct properties and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nile Blue A perchlorate is unique due to its specific solvatochromic properties and dual electron donor-acceptor functionality. These characteristics make it particularly valuable in applications requiring precise environmental sensitivity and redox activity .

Properties

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O.ClHO4/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;2-1(3,4)5/h5-12,21H,3-4H2,1-2H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWJLNOTQAOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2381-85-3 (Parent)
Record name Nile Blue perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40886047
Record name Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark powder; [MSDSonline]
Record name Nile Blue perchlorate
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CAS No.

53340-16-2
Record name Nile Blue perchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053340162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1)
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Record name Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-9-(diethylamino)benzo[a]phenoxazin-7-ium perchlorate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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